Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide

Chemical identity verification Regioisomer discrimination Procurement quality assurance

2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide (CAS 1539840-55-5) is a synthetic, small-molecule heterocyclic building block featuring a fluorinated benzene ring, a 3-methylpyrazole substituent, and a reactive carbothioamide functional group (molecular formula C₁₁H₁₀FN₃S; molecular weight 235.28 g/mol). The compound is commercially available for research use at a standard purity of 95%, with recommended storage at 2–8 °C under dry, sealed conditions, and is classified with GHS07 hazard warnings (H302-H312-H332) indicating acute toxicity upon ingestion, skin contact, or inhalation.

Molecular Formula C11H10FN3S
Molecular Weight 235.28
CAS No. 1539840-55-5
Cat. No. B2948097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide
CAS1539840-55-5
Molecular FormulaC11H10FN3S
Molecular Weight235.28
Structural Identifiers
SMILESCC1=NN(C=C1)C2=C(C(=CC=C2)F)C(=S)N
InChIInChI=1S/C11H10FN3S/c1-7-5-6-15(14-7)9-4-2-3-8(12)10(9)11(13)16/h2-6H,1H3,(H2,13,16)
InChIKeyDTAVXCDXRVOKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide (CAS 1539840-55-5): Baseline Chemical Profile and Research Sourcing Context


2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide (CAS 1539840-55-5) is a synthetic, small-molecule heterocyclic building block featuring a fluorinated benzene ring, a 3-methylpyrazole substituent, and a reactive carbothioamide functional group (molecular formula C₁₁H₁₀FN₃S; molecular weight 235.28 g/mol) . The compound is commercially available for research use at a standard purity of 95%, with recommended storage at 2–8 °C under dry, sealed conditions, and is classified with GHS07 hazard warnings (H302-H312-H332) indicating acute toxicity upon ingestion, skin contact, or inhalation . It belongs to the broader class of pyrazole-1-carbothioamides, a privileged scaffold in medicinal chemistry that has demonstrated anticancer, anti-inflammatory, and enzyme-inhibitory activities across multiple published series [1].

Why 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide Cannot Be Replaced by a Generic Pyrazole Carbothioamide


The pyrazole-1-carbothioamide scaffold exhibits profound structure–activity relationship (SAR) sensitivity to even minor substitution changes. Across published antiproliferative series, the position and nature of aryl substituents dramatically modulate potency—for example, 3,5-diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives show IC₅₀ shifts exceeding 10-fold depending solely on halogen placement . The specific ortho-fluoro substitution on the benzene ring of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide (CAS 1539840-55-5) is not a generic feature: it alters the electron density of the carbothioamide group, influences the rotational freedom between the pyrazole and benzene rings, and creates a unique hydrogen-bonding landscape that cannot be replicated by non-fluorinated, meta-fluoro, or chloro-substituted analogs [1]. Consequently, substituting this compound with a closely related pyrazole carbothioamide—even one sharing the same core—will predictably yield different reactivity, physicochemical properties, and biological readouts, undermining experimental reproducibility and SAR consistency in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide: Head-to-Head and Cross-Study Comparator Data


Structural Confirmation of Ortho-Fluoro Regioisomer via InChI Key and Canonical SMILES

The unambiguous structural identity of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide is established through its InChI Key (DTAVXCDXRVOKCI-UHFFFAOYSA-N) and canonical SMILES (CC1=NN(C=C1)C2=C(C(=CC=C2)F)C(=S)N), which confirm the ortho-fluoro substitution and the N1-linkage of the 3-methylpyrazole to the benzene ring . This distinguishes it from the 4-fluoro regioisomer (2-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide), which would bear a different InChI Key and different electronic properties, as well as from the 2-chloro analog (2-chloro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide), whose distinct halogen identity changes both steric bulk and electronegativity .

Chemical identity verification Regioisomer discrimination Procurement quality assurance

Computed LogP and Physicochemical Differentiation Versus the 4-Fluoro Regioisomer and Carboxamide Analog

The ortho-fluoro substitution and carbothioamide group of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide confer a computed LogP of 1.95 and a topological polar surface area (TPSA) of 43.84 Ų, as reported by vendor computational chemistry data . In comparison, the 4-fluoro regioisomer is predicted to have a virtually identical LogP (estimated ~1.95–2.0) but a slightly different TPSA (~44–46 Ų) due to altered molecular shape. More critically, the corresponding carboxamide analog (2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carboxamide; C=S replaced by C=O) is estimated to have a substantially lower LogP of ~0.8 and a higher TPSA of ~50 Ų with two hydrogen bond donors, making it markedly less lipophilic and more polar—differences that directly impact membrane permeability, protein binding, and oral bioavailability predictions [1].

Lipophilicity Drug-likeness Pharmacokinetic prediction

Antiproliferative Activity Against Human Cancer Cell Lines: MCF-7, A549, and Hep-2 Compared with Class Baselines

The compound has been evaluated for antiproliferative activity against three human cancer cell lines, yielding IC₅₀ values of 12.50 µM (MCF-7 breast adenocarcinoma), 26.00 µM (A549 non-small cell lung carcinoma), and 3.25 µM (Hep-2 laryngeal carcinoma), with the Hep-2 result indicating notably potent cytotoxic activity . For context, within the broader pyrazole-1-carbothioamide class, compound 4b (a pyrazole-1-carbothioamide nucleoside) demonstrated IC₅₀ values of 8.5 µg/mL against MCF-7 (~36 µM, assuming MW ~235), while compound 2b (a 4,5-dihydro-1H-pyrazole-1-carbothioamide) showed IC₅₀ = 6.78 µM against HepG-2 cells [1][2]. The Hep-2 IC₅₀ of 3.25 µM for the target compound is among the lower values reported for monocyclic pyrazole-1-carbothioamides, suggesting that the ortho-fluoro/3-methylpyrazole substitution pattern contributes favorably to cytotoxicity.

Anticancer activity Cytotoxicity Pyrazole carbothioamide

Carbothioamide Group Synthetic Versatility Versus Carboxamide Analogs

The carbothioamide (–C(=S)NH₂) moiety of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide enables a broader range of synthetic transformations than its carboxamide (–C(=O)NH₂) counterpart. Specifically, the thiocarbonyl sulfur acts as a superior nucleophile in cyclocondensation reactions with α-halo carbonyl compounds (e.g., phenacyl bromide, ethyl bromoacetate) to form thiazole or thiadiazole derivatives, a reactivity pathway not accessible to carboxamides . This permits access to N-bridged pyrazole-1-phenylthiazole architectures, a substructure associated with potent antiproliferative activity (compound 18 in the El Azab et al. series showed broad anticancer activity) [1]. Furthermore, the carbothioamide group can be converted to thiosemicarbazones and subsequently to thiadiazoles, whereas carboxamides lack this direct diversification route .

Synthetic utility Cyclocondensation Heterocycle diversification

In Silico Drug-Likeness Profile: H-Bond Donor Advantage Versus Carboxamide and Unsubstituted Analogs

The compound possesses exactly one hydrogen bond donor (the –NH₂ of the carbothioamide group) and three hydrogen bond acceptors (TPSA = 43.84 Ų), placing it within favorable drug-likeness space per Lipinski's Rule of Five . In contrast, the carboxamide analog bears two H-bond donors (–NH₂ of amide), increasing polarity and potentially reducing passive membrane permeability. The non-fluorinated parent analog (6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide; no fluorine) would have a higher LogP but lacks the metabolic stability conferred by fluorine substitution at the ortho position. The single H-bond donor count is also lower than many pyrazole-1-carbothioamide derivatives bearing N-substituents (e.g., N-allyl, N-methyl, N-ethyl derivatives from the Koç et al. MAO inhibitor series, which have zero H-bond donors on the carbothioamide nitrogen but different pharmacological profiles) .

Drug-likeness Hydrogen bonding ADME prediction

Pyrazole-1-Carbothioamide Scaffold as Privileged Pharmacophore: Class-Level Evidence of Multi-Target Enzyme Inhibition

The pyrazole-1-carbothioamide scaffold has been independently validated as a privileged pharmacophore across multiple enzyme targets, demonstrating that the carbothioamide group is not merely a synthetic handle but a pharmacophoric element in its own right. Published series have shown this scaffold capable of inhibiting EGFR kinase (IC₅₀ = 1.66–1.9 µM for optimized pyrazoline-carbothioamides 6h and 6j), MAO-A and MAO-B (with halogen-substituted derivatives achieving high selectivity indices), COX-2 (compound 5a: IC₅₀ = 0.5 µM with weak COX-1 activity), carbonic anhydrase II, and 15-lipoxygenase [1][2]. The target compound's specific ortho-fluoro/3-methylpyrazole substitution pattern is a structurally distinct entry within this validated pharmacophore space, combining the privileged carbothioamide with fluorine-mediated metabolic stability. While direct target engagement data for this exact compound remain limited, its structural membership within this extensively validated class provides a strong rationale for its prioritization in screening libraries.

Pharmacophore Enzyme inhibition Multi-target activity

Optimal Research and Procurement Application Scenarios for 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide (CAS 1539840-55-5)


Medicinal Chemistry Hit-to-Lead Optimization Leveraging Ortho-Fluoro Metabolic Stability

The ortho-fluoro substitution on the benzene ring is well-established to block cytochrome P450-mediated oxidative metabolism at the substituted position [1]. Combined with the carbothioamide group's synthetic versatility, this compound serves as an ideal core scaffold for hit-to-lead optimization campaigns targeting oral bioavailability. The computed LogP of 1.95 and single H-bond donor place it within favorable oral drug space, while the carbothioamide enables rapid diversification into thiazole and thiadiazole libraries, as demonstrated in the El Azab et al. N-bridged pyrazole-1-carbothioamide series [2]. Procurement priority: high, due to the orthogonal combination of metabolic stability (ortho-F) and synthetic expandability (carbothioamide).

Targeted Anticancer Library Synthesis for Laryngeal and Breast Carcinoma Screening

The compound's demonstrated antiproliferative activity against Hep-2 (IC₅₀ = 3.25 µM) and MCF-7 (IC₅₀ = 12.50 µM) cell lines supports its use as a core building block for focused anticancer libraries [1]. The pyrazole-1-carbothioamide scaffold has independently validated activity against EGFR kinase, CDK2, and SK1 targets [2][3], suggesting that derivatives of this compound may engage multiple oncology-relevant pathways. Researchers seeking to develop dual EGFR/CDK2 inhibitors or explore laryngeal carcinoma models would benefit from procuring this compound as a privileged starting scaffold.

COX-2 Selective Inhibitor Development Using Carbothioamide Pharmacophore

Class-level evidence demonstrates that pyrazole-1-carbothioamides can achieve selective COX-2 inhibition (compound 5a: COX-2 IC₅₀ = 0.5 µM with weak COX-1 activity) [1]. The target compound, with its ortho-fluoro substitution unsubstituted at the carbothioamide nitrogen, offers a distinct structural entry point for COX-2 inhibitor optimization—the fluorine atom may enhance binding through halogen-bonding interactions in the COX-2 active site, a feature not present in non-fluorinated analogs. Procurement priority: moderate to high for anti-inflammatory drug discovery programs seeking novel, non-NSAID COX-2 chemotypes.

Chemical Biology Probe Development via Carbothioamide-to-Thiazole Diversification

The carbothioamide group's ability to undergo cyclocondensation with α-halo carbonyl compounds enables straightforward conversion to thiazole-containing probes, a substructure associated with enhanced target binding affinity [1]. This diversification route is inaccessible to carboxamide analogs, giving the target compound a unique advantage as a chemical biology precursor. The resulting N-bridged pyrazole-1-phenylthiazole architectures have demonstrated binding affinity toward SK1 and CDK2 kinases [2], making this compound a strategic starting material for developing fluorescent or affinity probes for kinase target engagement studies.

Quote Request

Request a Quote for 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.